molecular formula C10H5FN2 B11914430 3-Fluoroisoquinoline-1-carbonitrile

3-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11914430
M. Wt: 172.16 g/mol
InChI Key: BGYWOYZJHNIPRS-UHFFFAOYSA-N
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Description

3-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroisoquinoline-1-carbonitrile can be synthesized via various methods. One common approach involves the nucleophilic or electrophilic substitution of 1-haloisoquinolines to introduce the fluorine atom. Another method involves the intramolecular S_N_V reactions of ortho-functionalized β,β-difluorostyrenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

3-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Fluoroisoquinoline
  • 2-Fluoroisoquinoline
  • 4-Fluoroisoquinoline

Comparison: 3-Fluoroisoquinoline-1-carbonitrile is unique due to the position of the fluorine atom and the carbonitrile group. This specific structure imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

3-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H

InChI Key

BGYWOYZJHNIPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C#N)F

Origin of Product

United States

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